Fenoverine
Overview
Description
Fenoverine is a phenothiazine-based antispasmodic agent primarily used in the treatment of irritable bowel syndrome. It functions by inhibiting calcium channels, leading to the relaxation of smooth muscles in the gastrointestinal tract .
Mechanism of Action
Fenoverine, also known as Spasmopriv, is a phenothiazine-based anti-spasmodic agent primarily used in the treatment of irritable bowel syndrome .
Target of Action
This compound’s primary targets are the calcium channels present in the smooth muscles of the abdominal and intestinal regions . These channels play a crucial role in muscle contraction and relaxation, and their modulation can influence the motility of the gastrointestinal tract .
Mode of Action
This compound acts by inhibiting calcium channels , much like traditional calcium channel blockers . Unlike antianginal drugs that cause relaxation in coronary vessels, this compound induces relaxation in theabdominal and intestinal smooth muscles . This modulation of calcium gradient across the muscular cell membrane regulates the influx of extracellular calcium and/or release of the intracellular pool .
Biochemical Pathways
Its mechanism of action suggests that it likely impacts pathways involvingcalcium signaling and smooth muscle contraction .
Result of Action
The primary molecular and cellular effect of this compound’s action is the relaxation of abdominal and intestinal smooth muscles . This can help alleviate symptoms of conditions like irritable bowel syndrome, which are often characterized by painful muscle spasms .
Action Environment
It is highly susceptible to oxidative stress (01% H2O2) and alkaline stress (01 N NaOH), and has low susceptibility to acid (1 N HCl) . These factors could potentially influence the drug’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
Fenoverine plays a crucial role in biochemical reactions by inhibiting calcium channels. This inhibition prevents the rapid influx of calcium ions through voltage-dependent channels and the release of calcium from intracellular storage sites . This compound interacts with various enzymes and proteins, including those involved in calcium transport and signaling pathways. The nature of these interactions is primarily inhibitory, as this compound blocks the activity of calcium channels, thereby reducing muscle contractions in the gastrointestinal tract .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In smooth muscle cells of the gastrointestinal tract, this compound reduces muscle contractions by inhibiting calcium influx . This leads to a decrease in spasms and pain associated with irritable bowel syndrome. This compound also influences cell signaling pathways by modulating calcium-dependent processes, which can affect gene expression and cellular metabolism . Additionally, this compound has been reported to cause rhabdomyolysis, a condition characterized by the breakdown of muscle tissue .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of calcium channels, which prevents the rapid influx of calcium ions into cells . This inhibition occurs at significant sites in the calcium transport system, including voltage-dependent channels and intracellular storage sites . By blocking calcium entry, this compound reduces muscle contractions and alleviates spasms in the gastrointestinal tract. This compound does not act as an antianginal agent, as its effects are specific to the smooth muscles of the gastrointestinal system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been studied extensively. In vitro studies have shown that prolonged exposure to this compound can lead to a sustained reduction in muscle contractions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces muscle contractions and alleviates symptoms of irritable bowel syndrome . At higher doses, this compound can cause toxic effects, including rhabdomyolysis and other adverse reactions . Threshold effects have been observed, where the therapeutic benefits of this compound are achieved at specific dosage levels, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to calcium transport and signaling . It interacts with enzymes and cofactors involved in calcium metabolism, leading to changes in metabolic flux and metabolite levels . This compound’s inhibition of calcium channels affects the overall metabolic balance within cells, particularly in smooth muscle cells of the gastrointestinal tract .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific compartments, particularly in smooth muscle cells of the gastrointestinal tract . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure .
Subcellular Localization
The subcellular localization of this compound is primarily within the smooth muscle cells of the gastrointestinal tract . It is directed to specific compartments through targeting signals and post-translational modifications . This compound’s activity and function are influenced by its localization, as it exerts its effects by inhibiting calcium channels within these cells . This targeted localization ensures that this compound effectively reduces muscle contractions and alleviates spasms in the gastrointestinal system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoverine can be synthesized through a multi-step process involving the reaction of phenothiazine with piperazine derivatives. The key steps include:
Formation of the phenothiazine core: This involves the cyclization of diphenylamine with sulfur.
Attachment of the piperazine ring: The phenothiazine core is reacted with piperazine derivatives in the presence of suitable catalysts and solvents.
Final modifications: The resulting compound undergoes further modifications to introduce the benzo[d][1,3]dioxole moiety
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fenoverine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the phenothiazine core, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the phenothiazine and piperazine rings, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide, hydroxyl derivatives, sulfoxides.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine and piperazine derivatives.
Scientific Research Applications
Fenoverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on smooth muscle cells and calcium channel modulation.
Medicine: Primarily used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: Employed in the development of new antispasmodic drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Dicyclomine: Another antispasmodic agent used for gastrointestinal disorders.
Hyoscine: Used to treat motion sickness and gastrointestinal spasms.
Mebeverine: A muscle relaxant used to relieve symptoms of irritable bowel syndrome
Uniqueness of Fenoverine
This compound is unique in its specific targeting of gastrointestinal smooth muscles without affecting coronary vessels, unlike traditional calcium channel blockers. This specificity makes it particularly effective in treating gastrointestinal disorders with minimal cardiovascular side effects .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJTZKNDCEGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046296 | |
Record name | Fenoverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37561-27-6 | |
Record name | Fenoverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoverine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenoverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fenoverine?
A1: this compound acts as a smooth muscle synchronizer by modulating the intracellular influx of calcium ions (Ca2+). [, ] It primarily targets calcium channels in smooth muscle cells, inhibiting both fast and slow Ca2+ currents in a concentration-dependent manner. [, ] This interference with calcium flow leads to a reduction in smooth muscle contractions.
Q2: How does this compound affect the excitatory junction potential (EJP) in intestinal smooth muscle?
A2: Research indicates that this compound reduces the EJP in intestinal smooth muscle by stimulating parasympathetic efferent fibers without affecting the inhibitory junction potential (IJP). [] This effect persists even in the presence of atropine, suggesting a mechanism independent of muscarinic receptor antagonism. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. To obtain this information, please refer to chemical databases or the drug's monograph.
Q4: What is known about the stability of this compound in different conditions?
A5: One study assessed the stability of this compound capsules under various temperatures. [] Results showed that this compound did not exhibit significant decomposition at 4°C, 45°C, 55°C, and 65°C for three months. [] This suggests good stability under a range of storage conditions.
Q5: Have any specific formulation strategies been investigated to improve the delivery or stability of this compound?
A5: Yes, several studies explore different formulation strategies for this compound:
Q6: What in vitro models have been used to study the effects of this compound?
A6: Several in vitro models have been employed to investigate this compound's mechanism of action:
Q7: What is the evidence for the efficacy of this compound in treating gastrointestinal spasmodic conditions?
A7: Several clinical studies provide evidence for the efficacy of this compound in managing gastrointestinal spasmodic conditions:
Q8: Are there any reported safety concerns associated with this compound use?
A8: While generally well-tolerated, this compound has been associated with rare but potentially serious adverse effects:
Q9: What analytical methods have been employed to quantify this compound in various matrices?
A9: Several analytical techniques have been used to determine this compound concentrations:
Q10: Were the analytical methods used to quantify this compound validated?
A12: Yes, the HPLC and other analytical methods developed for this compound quantification have undergone validation procedures to ensure their accuracy, precision, specificity, and suitability for their intended purpose. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.